molecular formula C8H6BrNO2 B8348704 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol

Cat. No.: B8348704
M. Wt: 228.04 g/mol
InChI Key: VGIXMIARKAOPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-methyl-benzo[d]isoxazol-3-ol is a high-purity chemical intermediate of significant interest in pharmaceutical and life science research. This benzo[d]isoxazole derivative is primarily utilized in the design and synthesis of novel compounds targeting complex neurological pathways and oncology. Its structural features make it a valuable scaffold for developing potent inhibitors of D-amino-acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidation of D-serine . By inhibiting DAAO, research compounds based on this core structure can elevate synaptic levels of D-serine, a key co-agonist of the NMDA receptor, thereby offering a promising therapeutic strategy for addressing cognitive deficits and memory impairment associated with conditions such as schizophrenia and Alzheimer's disease . Beyond neuroscience, the benzo[d]isoxazole core is recognized for its diverse biological activity. Recent research explores isoxazole-based compounds as inhibitors for other targets, such as histone deacetylases (HDACs), in disease models like breast cancer, highlighting the broader potential of this chemical class in oncology drug discovery . As a building block, this compound enables researchers to explore structure-activity relationships (SAR) and create novel chemical entities for high-throughput screening and lead optimization campaigns. The compound is offered for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-bromo-6-methyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H6BrNO2/c1-4-2-7-5(3-6(4)9)8(11)10-12-7/h2-3H,1H3,(H,10,11)

InChI Key

VGIXMIARKAOPNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=O)NO2

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 5 Bromo 6 Methyl Benzo D Isoxazol 3 Ol

Established Approaches for Benzo[d]isoxazole Core Formation

The construction of the benzo[d]isoxazole ring system is a cornerstone of the synthesis and has been accomplished through various reliable methods. Cyclization reactions are the primary strategy, typically involving the formation of the key N–O bond from precursors containing suitably positioned hydroxyl and oxime or imine functionalities.

Cyclization Reactions as a Primary Synthetic Strategy

The classical and most prevalent method for forming the 1,2-benzisoxazole (B1199462) core involves the cyclization of ortho-hydroxyaryl oximes or imines. chim.it This process is typically facilitated by a base, which promotes the intramolecular nucleophilic attack of the phenoxide ion onto the oxime or imine nitrogen, followed by the elimination of a leaving group to yield the heterocyclic ring.

A common route begins with an o-hydroxyaryl ketone or aldehyde. This starting material is first converted to its corresponding oxime by reaction with hydroxylamine (B1172632) hydrochloride. The subsequent cyclization of the o-hydroxy ketoxime is then induced to form the benzo[d]isoxazole ring. chemicalbook.com Another effective pathway starts from readily available methyl 2-nitrobenzoates. This method involves a partial reduction of the nitro group to a hydroxylamine, which then undergoes a base-mediated cyclization to yield the corresponding benzisoxazol-3(1H)-one, a tautomer of the desired 3-hydroxy-benzo[d]isoxazole. nih.govacs.org

Novel One-Pot Procedures for Benzo[d]isoxazole Derivatives

Modern synthetic chemistry emphasizes efficiency, leading to the development of novel one-pot procedures that combine multiple steps into a single operation. These methods reduce reaction time, minimize waste, and simplify purification processes. For the synthesis of benzo[d]isoxazole derivatives, a one-pot approach can be employed where an o-hydroxyaryl ketone is reacted with hydroxylamine hydrochloride in the presence of a base. google.com This environment facilitates both the initial formation of the oxime and its subsequent intramolecular cyclization without the need to isolate the intermediate. For example, the synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride is achieved in a one-pot reaction from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride and hydroxylamine hydrochloride using an inorganic base for both oximation and cyclization. google.com

Another innovative approach involves the [3+2] cycloaddition of arynes and nitrile oxides, both of which can be generated in situ. This method provides a direct route to functionalized benzisoxazoles under mild conditions, tolerating a wide variety of functional groups. nih.gov

Table 1: Summary of Established Methodologies for Benzo[d]isoxazole Core Formation
MethodPrecursor TypeKey ReagentsDescriptionReference
Classical Cyclizationo-Hydroxyaryl Ketoxime/AldoximeBase (e.g., KOH, Pyridine)Base-mediated intramolecular cyclization via phenoxide attack on the oxime. chim.itresearchgate.net
Reductive CyclizationMethyl 2-Nitrobenzoate1. Reducing Agent (e.g., Hydrazine, Rh/C) 2. BasePartial reduction of the nitro group to a hydroxylamine, followed by base-induced cyclization. nih.govacs.org
One-Pot Oximation-Cyclizationo-Hydroxyaryl KetoneHydroxylamine HCl, Inorganic BaseSimultaneous formation of the oxime intermediate and its cyclization without isolation. google.com
[3+2] CycloadditionAryne Precursor + ChlorooximeFluoride source (e.g., CsF)In situ generation of aryne and nitrile oxide intermediates followed by cycloaddition. nih.gov

Targeted Bromination Strategies for Introducing Halogenation at Position 5

For the synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, the most efficient and regiochemically precise strategy is to introduce the bromine atom onto the phenolic starting material prior to the cyclization step. This approach leverages the directing effects of the substituents on a simple benzene (B151609) ring, avoiding potential side reactions and purification challenges associated with the halogenation of the more complex benzo[d]isoxazole heterocycle.

Regioselective Monobromination Techniques on Benzo[d]isoxazole Scaffolds

The logical precursor for the target molecule is a substituted phenol, specifically 4-methylphenol (p-cresol). The hydroxyl and methyl groups are both activating, ortho-, para-directing substituents. In electrophilic aromatic substitution, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to one of its ortho positions. Therefore, the bromination of p-cresol (B1678582) reliably yields 2-bromo-4-methylphenol (B149215) as the major product. google.com

An alternative precursor is 2-hydroxy-4-methylbenzonitrile. Direct bromination of this compound would be directed by the activating hydroxyl group to its ortho and para positions. Since the para position is blocked by the methyl group, bromination occurs ortho to the hydroxyl group, at the C5 position, yielding the key intermediate 5-bromo-2-hydroxy-4-methylbenzonitrile. nih.gov This precursor contains the correct substitution pattern for subsequent cyclization.

Optimization of Brominating Agents and Reaction Conditions for this compound Synthesis

The selection and optimization of the brominating agent and reaction conditions are critical for achieving high yields and regioselectivity in the synthesis of the brominated phenolic precursor. Various reagents have been successfully employed for the monobromination of activated aromatic rings like phenols and their derivatives.

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for electrophilic bromination. mdpi.com Reactions using NBS can be performed in various solvents, and the selectivity can be influenced by the addition of acid catalysts. For instance, the reaction of catechol with NBS and fluoroboric acid in acetonitrile (B52724) at low temperatures results in highly regioselective monobromination. mdpi.com Another powerful method involves using ammonium (B1175870) bromide with an oxidant like Oxone®, which generates bromine in situ for the selective mono-bromination of activated aromatic compounds. researchgate.net Traditional methods using elemental bromine (Br₂) in solvents like chlorobenzene (B131634) or triflic acid also provide effective routes, although they require careful control of stoichiometry to prevent over-bromination. google.comcdnsciencepub.com The choice of solvent is crucial; for example, bromination of p-cresol in triflic acid can lead to the formation of the meta-brominated product through rearrangement, while other solvents favor the expected ortho-bromination. cdnsciencepub.com

Table 2: Optimization of Brominating Agents and Conditions for Phenolic Precursors
Brominating AgentTypical ConditionsAdvantagesReference
Elemental Bromine (Br₂)Chlorobenzene solvent, room temperatureCost-effective and widely available. google.com
N-Bromosuccinimide (NBS)Acetonitrile solvent, acid catalyst (e.g., HBF₄), -30 °C to RTSolid reagent, high regioselectivity under controlled conditions. mdpi.com
Dibromohydantoin75-90% Sulfuric acidEffective for brominating deactivated or moderately activated rings. google.com
Ammonium Bromide / Oxone®Acetonitrile solventIn situ generation of bromine, mild conditions. researchgate.net

Selective Methylation at Position 6 in the Benzo[d]isoxazole System

In the context of a multi-step synthesis, the most strategic and efficient method for introducing the methyl group at the C-6 position of the final benzo[d]isoxazole ring is to begin with a starting material that already contains this substituent. This pre-functionalization strategy entirely circumvents the challenges of regioselectivity that would arise from attempting to methylate the bicyclic benzo[d]isoxazole system directly.

Introduction and Functionalization of the Hydroxyl Group at Position 3

The hydroxyl group at the 3-position of the benzo[d]isoxazole ring is integral to the structure of the target molecule. Its introduction is typically achieved during the ring formation step. For instance, the reductive cyclization of a 2-nitrophenol (B165410) derivative can directly yield the 3-hydroxy-benzo[d]isoxazole structure.

Once the this compound core is synthesized, the hydroxyl group at position 3 offers a site for further functionalization, allowing for the creation of a library of related analogs. Standard reactions for hydroxyl groups can be employed, such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or sulfate (B86663) in the presence of a base. For example, reaction with methyl iodide in the presence of a base like sodium hydride or potassium carbonate would yield 5-Bromo-3-methoxy-6-methyl-benzo[d]isoxazole.

Esterification: Acylation of the hydroxyl group can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For instance, reaction with acetyl chloride would produce 5-Bromo-6-methyl-benzo[d]isoxazol-3-yl acetate.

These functionalization reactions are summarized in the table below:

Reaction TypeReagentsProduct
EtherificationAlkyl halide (e.g., CH3I), Base (e.g., NaH, K2CO3)3-Alkoxy-5-bromo-6-methyl-benzo[d]isoxazole
EsterificationAcyl chloride (e.g., CH3COCl), Base (e.g., Pyridine)5-Bromo-6-methyl-benzo[d]isoxazol-3-yl ester

Total Synthesis and Semisynthetic Routes to this compound

A total synthesis for this compound can be proposed based on established chemical transformations. As there are no known natural products with a closely related core structure, semisynthetic routes are not applicable. The proposed total synthesis would commence from commercially available starting materials.

Proposed Synthetic Route A: Via a 2-Nitrophenol Intermediate

This route begins with the synthesis of 4-bromo-3-methylaniline (B1294692). This can be achieved through the bromination of m-toluidine (B57737) or the reduction of 2-bromo-5-nitrotoluene. chemicalbook.comchemicalbook.com The 4-bromo-3-methylaniline is then subjected to a Sandmeyer reaction to introduce a hydroxyl group at the 2-position, followed by nitration to yield 5-bromo-6-methyl-2-nitrophenol. The final step is the reductive cyclization of the nitrophenol derivative, which can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to afford the desired this compound.

Proposed Synthetic Route B: Via an Isatin (B1672199) Intermediate

An alternative total synthesis can be envisioned starting from 4-bromo-3-methylaniline. guidechem.com This aniline (B41778) can be converted to 5-bromo-6-methylisatin using the Sandmeyer isonitrosoacetanilide isatin synthesis. umz.ac.ir This involves reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid. The resulting 5-bromo-6-methylisatin can then be subjected to a ring-opening reaction, for example, by oxidative cleavage, followed by a rearrangement and re-cyclization to form the benzo[d]isoxazol-3-ol (B1209928) ring system. This transformation would likely proceed through a 2-aminobenzoic acid derivative.

Synthesis of Key Intermediates and Related Analogs of this compound

The successful synthesis of this compound hinges on the efficient preparation of key intermediates.

Synthesis of 4-Bromo-3-methylaniline: This crucial starting material can be prepared by the regioselective bromination of m-toluidine using a suitable brominating agent like N-bromosuccinimide in an appropriate solvent. chemicalbook.com Alternatively, it can be synthesized by the reduction of 2-bromo-5-nitrotoluene, which is commercially available. The reduction can be carried out using standard procedures, such as catalytic hydrogenation over palladium on carbon or by using a metal/acid combination like tin and hydrochloric acid. chemicalbook.com

Synthesis of 5-Bromo-6-methyl-2-nitrophenol: This intermediate can be prepared from 4-bromo-3-methylaniline. The aniline can be converted to the corresponding diazonium salt, which is then subjected to a Sandmeyer-type reaction to introduce a hydroxyl group. Subsequent nitration of the resulting 4-bromo-3-methylphenol (B31395) would need to be carefully controlled to achieve nitration at the desired position ortho to the hydroxyl group.

Synthesis of 5-Bromo-6-methylisatin: The synthesis of this isatin derivative can be accomplished from 4-bromo-3-methylaniline using established methods for isatin synthesis. umz.ac.ir A common method is the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization.

The synthesis of related analogs of this compound can be achieved by utilizing differently substituted anilines or phenols in the proposed synthetic routes. For example, using an aniline with a different substitution pattern in the isatin synthesis would lead to analogs with variations on the benzene ring of the benzo[d]isoxazole core. Furthermore, as described in section 2.4, the 3-hydroxyl group provides a handle for the synthesis of a wide range of ester and ether analogs.

The following table summarizes the key intermediates and their proposed synthetic precursors:

Key IntermediateSynthetic Precursor(s)
4-Bromo-3-methylanilinem-Toluidine or 2-Bromo-5-nitrotoluene
5-Bromo-6-methyl-2-nitrophenol4-Bromo-3-methylaniline
5-Bromo-6-methylisatin4-Bromo-3-methylaniline

Elucidation of Chemical Reactivity and Transformative Potentials of 5 Bromo 6 Methyl Benzo D Isoxazol 3 Ol

Inherent Reactivity Profiles of the Benzo[d]isoxazole Heterocycle

The benzo[d]isoxazole ring system, also known as 1,2-benzisoxazole (B1199462), is an aromatic heterocyclic compound. Its aromaticity lends it a degree of stability. The fusion of the benzene (B151609) and isoxazole (B147169) rings creates a unique electronic landscape that influences its reactivity. The isoxazole component, with its nitrogen-oxygen bond, is a key feature. This N-O bond is relatively weak and can be cleaved under certain conditions, such as by a strong base, leading to ring-opening reactions.

Chemical Transformations Involving the Bromine Substituent at Position 5

The bromine atom at the C-5 position of the benzene portion of the heterocycle is a versatile handle for introducing a wide array of functional groups through various synthetic methodologies.

Nucleophilic Aromatic Substitution Pathways at the C-5 Position

The bromine atom on the aromatic ring can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. In the case of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, the isoxazole ring itself can act as a moderately activating group, though additional activating groups would enhance reactivity. The reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Common nucleophiles that can be employed in these reactions include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and substituted amines, respectively. The reaction conditions, such as the choice of solvent, base, and temperature, are crucial for the successful displacement of the bromide.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation at C-5

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine substituent at C-5 makes this compound an excellent substrate for these transformations. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with an organic halide, is a particularly prevalent method.

This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C-5 position. The general catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Reaction Type Reagents and Conditions Product Type
Nucleophilic Aromatic SubstitutionNucleophile (e.g., NaOR, NaSR, R₂NH), Base, Solvent, Heat5-Alkoxy/Thio/Amino-6-methyl-benzo[d]isoxazol-3-ol
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water)5-Aryl/Alkyl-6-methyl-benzo[d]isoxazol-3-ol

Reactivity of the Methyl Group at Position 6 (e.g., Oxidation, Halogenation)

The methyl group at the C-6 position, being attached to the aromatic ring, exhibits reactivity characteristic of benzylic positions.

Oxidation: The methyl group can be oxidized to various other functional groups under appropriate conditions. For instance, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. Milder oxidation conditions can potentially yield the corresponding aldehyde or alcohol, although selective oxidation to these intermediate stages can be challenging.

Halogenation: The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or under UV light. This reaction proceeds via a free-radical chain mechanism to replace one or more of the benzylic hydrogens with a halogen atom, forming a halomethyl derivative. This transformation is significant as the resulting halomethyl group can then be further functionalized through nucleophilic substitution reactions.

Transformation Typical Reagents Resulting Functional Group
OxidationKMnO₄, H₂CrO₄Carboxylic Acid (-COOH)
HalogenationN-Bromosuccinimide (NBS), AIBN or UV lightBromomethyl (-CH₂Br)

Functional Group Interconversions of the 3-Hydroxyl Moiety (e.g., Esterification, Etherification)

The hydroxyl group at the C-3 position of the isoxazole ring behaves as a nucleophile and can undergo a variety of functional group interconversions.

Esterification: The 3-hydroxyl group can be acylated to form esters. This can be achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.

Etherification: The 3-hydroxyl group can also be converted into an ether through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether linkage. The choice of base and alkylating agent will determine the nature of the resulting ether.

Reaction Reagents Product
EsterificationAcyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine)Benzo[d]isoxazol-3-yl ester
EtherificationBase (e.g., NaH), Alkyl halide (R-X)3-Alkoxybenzo[d]isoxazole

Electrophilic and Nucleophilic Reactivity of the Benzo[d]isoxazole Aromatic Ring System

The benzene ring of the benzo[d]isoxazole system can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (bromo, methyl, and the isoxazole ring itself) will determine the position of substitution for incoming electrophiles. The isoxazole ring is generally considered to be a deactivating group, while the methyl group is an activating, ortho-, para-directing group, and the bromine is a deactivating, ortho-, para-directing group. The interplay of these electronic effects will dictate the regioselectivity of reactions such as nitration, sulfonation, and Friedel-Crafts reactions.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 6 Methyl Benzo D Isoxazol 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule. For 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, the spectra would reveal characteristic signals corresponding to the aromatic protons, the methyl group, and the carbons of the fused ring system.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons on the benzene (B151609) ring would appear as singlets due to their isolation from each other by the substituents. The proton at the C4 position is anticipated to resonate at a different chemical shift than the proton at the C7 position due to the differing electronic effects of the adjacent isoxazole (B147169) ring and the bromo/methyl substituents. The methyl group protons would appear as a sharp singlet, typically in the range of 2.3-2.5 ppm. The hydroxyl proton signal would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The spectrum would show eight distinct signals corresponding to the carbons of the benzo[d]isoxazol-3-ol (B1209928) core. The chemical shifts of the aromatic carbons are influenced by the attached substituents; the carbon bearing the bromine atom (C5) would be shifted to a lower field, while the carbon attached to the methyl group (C6) would also be clearly identifiable. DFT calculations and spectroscopic studies on related substituted 3-phenylisoxazoles have shown a clear correlation between substituent effects and ¹³C chemical shifts. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts: Specific assignments require experimental data, but predicted values based on substituent effects and related structures provide a useful reference.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
CH₃~2.4~21
H4~7.5-7.8-
H7~7.3-7.6-
OHVariable (broad)-
C3-~160-170
C3a-~110-120
C4-~115-125
C5-~115-120 (C-Br)
C6-~130-140 (C-CH₃)
C7-~110-120
C7a-~150-160

Note: This is an interactive data table. Predicted values are based on general substituent effects and data from analogous compounds. nih.govgithub.ioorganicchemistrydata.orgrsc.orgsciarena.comdiva-portal.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3400-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. mdpi.com Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations from the aromatic and isoxazole rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com The C-O stretching vibration would likely be observed in the 1200-1300 cm⁻¹ range. The presence of the bromine substituent would result in a C-Br stretching vibration in the far-infrared region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The spectrum of isoxazole has been studied in detail, providing a basis for assigning the vibrational modes of the heterocyclic portion of the molecule. researchgate.net The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, would be expected to give a strong band in the Raman spectrum.

Expected Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch3400-3600 (broad)IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch (CH₃)2850-2960IR, Raman
C=N / C=C Ring Stretch1400-1650IR, Raman
C-O Stretch1200-1300IR
C-Br Stretch500-700IR, Raman

Note: This is an interactive data table. Wavenumbers are approximate and based on characteristic group frequencies and data from analogous structures. mdpi.comresearchgate.netnih.govresearchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight and to gain structural insights through the analysis of fragmentation patterns.

The high-resolution mass spectrum would provide the exact mass of the molecular ion [M]⁺, confirming the elemental composition C₈H₆BrNO₂. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity (approximately 1:1 ratio). miamioh.edudocbrown.info This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound under electron impact would likely proceed through several pathways. Initial fragmentation could involve the loss of the bromine atom or the hydroxyl group. Cleavage of the isoxazole ring is also a common fragmentation pathway for such heterocyclic systems. researchgate.net The isoxazole ring can undergo cleavage of the weak N-O bond, a characteristic fragmentation mode for this heterocycle. acs.org Subsequent losses of small neutral molecules like CO, HCN, or CH₃ would lead to the formation of various fragment ions, providing a detailed fragmentation map that helps to confirm the molecular structure.

X-ray Crystallography for Solid-State Structural Determination of Related Analogs and Derivatives

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of related analogs provides invaluable insight into its likely solid-state structure, molecular geometry, and intermolecular interactions. nih.govmdpi.com

Studies on similar heterocyclic compounds, such as substituted benzisoxazoles and benzothiazoles, reveal that the fused ring systems are typically planar or nearly planar. nih.govmdpi.com For instance, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine shows that the benzothiazole (B30560) and chromene ring systems are almost coplanar. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Methyl Benzo D Isoxazol 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity to donate electrons. The LUMO is the innermost empty orbital and relates to the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org

For 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, the HOMO is expected to be localized primarily on the electron-rich benzo[d]isoxazole ring system, particularly around the hydroxyl group and the fused benzene (B151609) ring. The LUMO, conversely, would likely be distributed across the heterocyclic ring and the electron-withdrawing bromine atom. The presence of the methyl group (electron-donating) and the bromine atom (electron-withdrawing) would modulate the energy levels of these orbitals.

DFT calculations on similar benzoxazole (B165842) derivatives have shown HOMO-LUMO energy gaps in the range of 3.80 eV to 4.27 eV. semanticscholar.org These values indicate significant stability, with the precise gap for the title compound being influenced by its specific substitution pattern.

Table 1: Representative Frontier Molecular Orbital Data This table presents typical data derived from DFT calculations for analogous heterocyclic compounds.

ParameterTypical Energy Value (eV)Significance
EHOMO-6.5 to -5.5Electron-donating ability
ELUMO-2.0 to -1.0Electron-accepting ability
Energy Gap (ΔE)3.8 to 4.5Chemical reactivity and kinetic stability

Density Functional Theory (DFT) Studies for Energetic and Spectroscopic Property Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems. It is widely employed for predicting the geometric, energetic, and spectroscopic properties of molecules with high accuracy. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311++G(d,p) are commonly used for such studies on heterocyclic systems. researchgate.netorientjchem.org

For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. semanticscholar.org

Furthermore, DFT is used to predict spectroscopic properties:

Vibrational Frequencies: Calculation of vibrational modes allows for the theoretical prediction of the infrared (IR) spectrum. This helps in the assignment of experimental IR bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl group, C=N stretching in the isoxazole (B147169) ring, and C-Br stretching.

NMR Chemical Shifts: By employing methods like Gauge-Including Atomic Orbital (GIAO), DFT can accurately predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Visible), providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net

Table 2: Predicted Structural Parameters from DFT This table shows typical bond length and angle predictions for the core benzo[d]isoxazole structure based on DFT calculations.

ParameterTypical Calculated Value
O-N Bond Length~1.40 Å
C=N Bond Length~1.31 Å
C-O (hydroxyl) Bond Length~1.35 Å
O-N-C Bond Angle~105°
N-C-C Bond Angle~115°

Tautomerism and Isomerism Analysis of the 3-Hydroxyl Benzo[d]isoxazole Moiety

The 3-hydroxyl benzo[d]isoxazole moiety is known to exhibit tautomerism, a form of isomerism involving the migration of a proton. The two primary tautomeric forms for this compound are the 3-hydroxy (enol or lactim) form and the benzo[d]isoxazol-3(2H)-one (keto or lactam) form.

Computational studies, particularly using DFT, are essential for determining the relative stabilities of these tautomers. researchgate.net The calculations can predict the total energy of each form in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). orientjchem.orgnih.gov The relative energy difference indicates which tautomer is more stable under specific conditions.

Studies on the parent 3-hydroxybenzo[d]isoxazole have shown that the keto tautomer is generally more stable than the enol form. researchgate.netresearchgate.net The stability is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. In polar solvents, the keto form is often favored due to better stabilization of its larger dipole moment. The substituents on the benzene ring—the bromine atom and the methyl group—would further influence this equilibrium by altering the electronic distribution within the ring system.

Table 3: Tautomeric Forms and Relative Stability Based on DFT studies of the 3-hydroxybenzo[d]isoxazole core.

Tautomeric FormStructureRelative Stability (Gas Phase)Key Features
3-Hydroxy Form (Enol)Aromatic Isoxazole RingLess StableContains an O-H group
3-Keto Form (Lactam)Isoxazolone RingMore StableContains an N-H group and a C=O group

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the effects of the surrounding environment. nih.govresearchgate.net

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying:

Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange around the solute and how hydrogen bonds are formed and broken over time. This provides a detailed picture of the solvation shell and its impact on the molecule's preferred conformation and properties.

Conformational Flexibility: MD simulations can reveal subtle conformational changes, such as the rotation of the hydroxyl proton or slight puckering of the rings, that occur at physiological temperatures. Analysis of the simulation trajectory can identify the most populated conformational states.

Intermolecular Interactions: In more complex systems, MD is used to study the stability and dynamics of the molecule when interacting with other molecules, such as biological receptors. bohrium.comresearchgate.net Key metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability of the system and the flexibility of different parts of the molecule. researchgate.net

In Silico Predictions of Chemical Reactivity and Reaction Mechanisms

In silico methods are invaluable for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms. These predictions are often derived from the electronic structure calculated using DFT.

Several tools and descriptors are used:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack. researchgate.net For the title compound, the oxygen atoms and the π-system of the rings would be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Fukui Functions: This local reactivity descriptor helps to identify which specific atoms within the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. researchgate.net

These computational approaches can predict, for example, the most likely sites for alkylation or acylation on the benzoisoxazole ring, or how the molecule might participate in cycloaddition reactions, providing a theoretical foundation for designing synthetic pathways. nih.gov

Structure Activity Relationship Sar Principles Applied to Benzo D Isoxazole Derivatives and Implications for 5 Bromo 6 Methyl Benzo D Isoxazol 3 Ol

Influence of Halogenation (Bromine) at Position 5 on Molecular Properties and Potential Chemical Interactions

The introduction of a halogen, specifically a bromine atom, at the 5-position of the benzo[d]isoxazole ring system can significantly alter the molecule's physicochemical properties. This modification can lead to enhanced biological activity. The presence of a halogen atom at this position has been shown to increase the anticonvulsant activity of some benzisoxazole derivatives. nih.gov

Bromine, being an electronegative atom, can influence the electronic distribution of the aromatic ring, which in turn can affect how the molecule interacts with biological targets. Some studies suggest that the presence of electron-withdrawing groups, such as bromo functional groups, can lead to excellent antimicrobial activity compared to electron-donating groups. nih.gov The incorporation of bromine atoms can also improve the electron deficiency of the heterocyclic system, which can increase the reactivity of the compound in certain chemical reactions. researchgate.netmdpi.com

From a structural standpoint, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its target protein. Theoretical calculations have indicated the reactive importance of the bromine atom in some brominated benzoxazole (B165842) derivatives. researchgate.net

Table 1: Effects of Halogenation on Benzoisoxazole Derivatives

Substituent Position Observed Effect Potential Interaction
Bromine 5 Increased anticonvulsant activity nih.gov Halogen bonding, altered electronic distribution
Chlorine - Enhanced antimicrobial activity nih.gov Halogen bonding, altered electronic distribution
Fluorine - Can have a profound effect on drug disposition nih.gov Altered metabolic stability and binding affinity

Role of the Methyl Group at Position 6 in Modulating Molecular Architecture and Electronic Distribution

The methyl group at the 6-position of the benzo[d]isoxazole scaffold also plays a crucial role in defining the molecule's properties. As an electron-donating group, the methyl group can influence the electronic environment of the benzene (B151609) ring portion of the molecule. This can modulate the reactivity and interaction of the entire scaffold.

In terms of molecular architecture, the methyl group provides steric bulk, which can influence the conformation of the molecule and its ability to fit into a specific binding pocket of a biological target. The hydrophobic nature of the methyl group can also lead to favorable van der Waals interactions within a hydrophobic pocket of a receptor.

Impact of the 3-Hydroxyl Group on Reactivity and Intermolecular Interactions

The 3-hydroxyl group is a key functional group that significantly impacts the reactivity and intermolecular interactions of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets such as enzymes and receptors.

The acidic nature of the hydroxyl proton means that this group can be involved in acid-base catalysis within an enzyme's active site. Furthermore, the oxygen atom of the hydroxyl group possesses lone pairs of electrons, enabling it to act as a nucleophile in chemical reactions. The presence of this polar hydroxyl group can also influence the solubility of the molecule.

Positional Scanning and Substituent Effects on Benzo[d]isoxazole Scaffold Functionality

The functionality of the benzo[d]isoxazole scaffold is highly dependent on the position and nature of its substituents. Structure-activity relationship studies have shown that even minor changes to the substituents can lead to significant differences in biological activity.

For instance, in a series of benzo[d]isoxazole derivatives designed as HIF-1α inhibitors, the position of substituent groups on an acylamino benzene ring was found to be critical. nih.gov Compounds with para-substituent groups showed strongly enhanced activity, while meta-substituted compounds had lower activity, and ortho-substituted compounds had reduced or no activity. nih.gov This highlights the importance of positional scanning in optimizing the biological activity of this scaffold.

The electronic properties of the substituents also play a significant role. In some cases, electron-withdrawing groups enhance activity, while in others, electron-donating groups are preferred. nih.gov This variability underscores the complexity of SAR for this scaffold and the need for careful optimization for a specific biological target.

Table 2: Positional Isomerism and Activity in Benzo[d]isoxazole Derivatives

Substituent Position Relative Anti-HIF-1α Activity
Para Strong
Meta Moderate
Ortho Reduced to Inactive

Data derived from a study on benzo[d]isoxazole analogues as HIF-1α transcription inhibitors. nih.gov

Comparative SAR Studies with Other Benzo[d]isoxazole and Related Heterocyclic Systems

Comparative studies of benzo[d]isoxazole derivatives with other related heterocyclic systems, such as benzodiazepines, provide valuable insights into the unique contributions of the benzo[d]isoxazole scaffold. nih.govresearchgate.net Such comparative analyses help in understanding the pharmacophoric requirements for a particular biological activity.

For example, while both benzo[d]isoxazoles and benzodiazepines can exhibit a range of biological activities, the specific nature of the heterocyclic ring system influences the selectivity and potency towards different targets. nih.govresearchgate.net The isoxazole (B147169) ring, with its specific arrangement of nitrogen and oxygen atoms, confers a unique electronic and steric profile that cannot be perfectly mimicked by other heterocyclic systems.

Rational Molecular Design Principles and Bioisosteric Replacements in Benzo[d]isoxazole Chemistry

The principles of rational molecular design are actively applied in the development of novel benzo[d]isoxazole derivatives. nih.gov This involves using computational methods and a deep understanding of SAR to design molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Bioisosteric replacement is a key strategy in this process. u-tokyo.ac.jpresearchgate.net This involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability while retaining the acidic character necessary for biological activity. The application of such principles is crucial for the optimization of lead compounds based on the benzo[d]isoxazole scaffold. rsc.org

Strategic Applications of 5 Bromo 6 Methyl Benzo D Isoxazol 3 Ol in Organic Synthesis and Materials Science

Utilization as a Versatile Chemical Synthon for Complex Heterocyclic Frameworks

No information is available regarding the use of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol as a versatile chemical synthon for the synthesis of complex heterocyclic frameworks.

Role in the Construction of Functionalized Organic Molecules

There are no published studies detailing the role of this compound in the construction of functionalized organic molecules.

Potential for Integration into Advanced Functional Materials (e.g., optical, electronic, or polymeric applications)

The potential for integrating this compound into advanced functional materials has not been explored in the available literature.

Development of Novel Chemical Probes and Ligands for Research Purposes

There is no evidence to suggest the development of novel chemical probes or ligands based on the this compound scaffold for research purposes.

Emerging Research Directions and Future Perspectives in the Chemistry of 5 Bromo 6 Methyl Benzo D Isoxazol 3 Ol

Development of Sustainable and Green Synthetic Methodologies for Benzo[d]isoxazole Derivatives

Traditional synthetic routes to heterocyclic compounds, including benzo[d]isoxazole derivatives, have often relied on harsh reaction conditions, toxic solvents, and multi-step procedures with poor atom economy. The principles of green chemistry are now guiding the development of more sustainable alternatives. For the synthesis of isoxazole (B147169) and its fused derivatives, several innovative and eco-friendly approaches are being explored, which could be adapted for the synthesis of 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol. nih.govnih.govresearchgate.net

One promising avenue is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the products. ontosight.airsc.org This technique has been successfully applied to the synthesis of various benzoxazole (B165842) and benzothiazole (B30560) derivatives and holds significant potential for the efficient synthesis of benzo[d]isoxazole scaffolds. ontosight.airsc.org

Ultrasound-assisted synthesis , or sonochemistry, is another green technique that utilizes the energy of ultrasonic waves to accelerate reactions. researchgate.netmdpi.comrsc.org This method has been employed for the one-pot synthesis of isoxazoline-substituted sulfonamides and other isoxazole derivatives, often in aqueous media, thereby reducing the reliance on volatile organic solvents. researchgate.netmdpi.com

The choice of solvent is a critical aspect of green chemistry. The use of environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) is gaining traction. nih.govresearchgate.net For instance, the synthesis of 3,5-disubstituted isoxazoles has been successfully achieved in a choline (B1196258) chloride:urea deep eutectic solvent, which is biodegradable and can be recycled. researchgate.net

Furthermore, the development of multi-component reactions (MCRs) offers a sustainable approach by combining three or more reactants in a single step, leading to complex molecules with high atom economy and reduced waste generation. lookchem.com These strategies are being increasingly applied to the synthesis of diverse heterocyclic libraries and could be instrumental in developing greener routes to this compound and its analogs.

Green Chemistry ApproachKey AdvantagesPotential Application for Benzo[d]isoxazoles
Microwave-Assisted Synthesis Reduced reaction times, increased yields, higher purity.Efficient and rapid synthesis of the benzo[d]isoxazole core.
Ultrasound-Assisted Synthesis Milder reaction conditions, use of aqueous media, shorter reaction times.Environmentally friendly synthesis of functionalized benzo[d]isoxazoles.
Use of Green Solvents Reduced toxicity and environmental impact, potential for recycling.Synthesis in water, PEG, or deep eutectic solvents to minimize organic waste.
Multi-Component Reactions High atom economy, reduced number of synthetic steps, molecular diversity.One-pot synthesis of complex benzo[d]isoxazole derivatives.

Advanced High-Throughput Screening Approaches for Novel Chemical Transformations

High-throughput screening (HTS) has long been a cornerstone of drug discovery for identifying biologically active compounds. organic-chemistry.org More recently, HTS is being increasingly applied to the discovery and optimization of novel chemical reactions and transformations. nih.gov For a scaffold like this compound, HTS can accelerate the discovery of new reactions to modify its structure and generate diverse libraries of analogs for further investigation.

The application of HTS in reaction development allows for the rapid screening of numerous catalysts, solvents, and reaction conditions in parallel. nih.gov This is particularly valuable for complex, multi-parameter optimizations. For instance, in the context of benzo[d]isoxazoles, HTS could be employed to discover novel cross-coupling reactions to functionalize the aromatic ring or to identify new catalysts for the formation of the isoxazole ring itself.

Miniaturization and automation are key to the success of HTS in this domain. Reactions are typically performed in microplate formats, and robotic systems handle the dispensing of reagents and the monitoring of reaction outcomes. organic-chemistry.org The analytical techniques used for readout in HTS for chemical reactions include mass spectrometry, chromatography, and various spectroscopic methods, which can provide rapid and sensitive detection of product formation.

By applying HTS to the chemistry of this compound, researchers can systematically explore a vast reaction space to identify novel transformations that would be time-consuming and labor-intensive to discover through traditional, one-at-a-time experimentation. This approach can lead to the development of new synthetic methodologies and the rapid generation of compound libraries with diverse functionalities.

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis Planning

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, from the design of new molecules to the prediction of their synthetic routes. nih.govmdpi.com For a target molecule like this compound, AI and ML can play a significant role in several key areas.

De Novo Molecular Design: Generative ML models can be trained on large datasets of known molecules to design novel compounds with desired properties. engineering.org.cn For instance, these models could be used to generate new benzo[d]isoxazole derivatives that are predicted to have improved biological activity or better pharmacokinetic profiles.

Predictive Modeling: ML algorithms can be used to build predictive models for various chemical properties, such as solubility, toxicity, and biological activity. These models can then be used to virtually screen libraries of potential analogs of this compound, prioritizing the most promising candidates for synthesis and experimental testing. derpharmachemica.com

AI/ML ApplicationDescriptionRelevance to this compound
De Novo Design Generative models create novel molecular structures with desired properties.Design of new benzo[d]isoxazole analogs with potentially enhanced therapeutic effects.
Predictive Modeling Algorithms predict chemical and biological properties of molecules.Virtual screening of analogs to prioritize synthesis and testing efforts.
Retrosynthesis AI tools predict synthetic pathways for a target molecule.Accelerating the design and validation of efficient synthetic routes.

Exploration of Novel Chemical Space through Rational Analog Design and Divergent Synthesis

To fully explore the therapeutic potential of the benzo[d]isoxazole scaffold, it is crucial to systematically explore the surrounding chemical space. This involves the rational design and synthesis of a diverse range of analogs of this compound. Two key strategies for achieving this are rational analog design and divergent synthesis.

Rational Analog Design is guided by an understanding of the structure-activity relationships (SAR) of a particular compound class. By making systematic modifications to the core structure of this compound, researchers can probe the effects of different functional groups on its biological activity. For example, the bromine and methyl substituents on the benzene (B151609) ring, as well as the hydroxyl group on the isoxazole ring, are all points for modification. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of new analogs with improved properties. nih.gov

Divergent Synthesis is a powerful strategy for generating a library of structurally diverse compounds from a common intermediate. ontosight.ai In the context of this compound, a key intermediate could be synthesized on a large scale and then subjected to a variety of different chemical reactions to introduce diversity at specific positions. This approach is highly efficient for creating a large number of analogs for screening and for exploring a wide range of chemical space. For instance, a common benzo[d]isoxazole core could be elaborated through various cross-coupling reactions to introduce a wide array of substituents on the aromatic ring.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromo-6-methyl-benzo[d]isoxazol-3-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of halogenated hydroxybenzoic acid precursors using agents like POCl₃ or PCl₃ under reflux conditions . Optimization requires adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (70–90°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. For analogs, bromination at specific positions may require electrophilic substitution protocols with controlled stoichiometry to avoid over-halogenation .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., methyl and bromine positions) and aromatic proton splitting .
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., C₈H₆BrNO₂ requires m/z ≈ 242.9532) .
  • IR spectroscopy : To identify functional groups (e.g., O–H stretch ~3200 cm⁻¹, C–Br ~600 cm⁻¹) .
    Cross-referencing with PubChem data (InChIKey: OASANCDKMGODJO-UHFFFAOYSA-N) ensures consistency .

Advanced Research Questions

Q. How does the bromine substituent in this compound influence its bioactivity, particularly in protein-binding studies?

  • Methodological Answer : The bromine atom enhances electrophilicity, potentially increasing binding affinity to bromodomains (e.g., BRD4) via halogen bonding. To test this:

  • Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified bromodomain proteins .
  • Compare binding constants (Kd) with non-brominated analogs (e.g., 6-methyl-benzo[d]isoxazol-3-ol) to isolate halogen effects .
  • Computational docking (e.g., AutoDock Vina) can model interactions, focusing on van der Waals contacts between Br and hydrophobic protein pockets .

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated benzisoxazole derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Variability in assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Impurity interference : Re-synthesize disputed compounds using validated protocols (e.g., Kanto Reagents’ purity standards ≥95%) and re-test .
  • Structural isomerism : Confirm regiochemistry via NOESY NMR (e.g., distinguishing 5-Bromo-6-methyl from 6-Bromo-5-methyl isomers) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in methyl- and bromine-substituted benzisoxazoles?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with halogens (Cl, F) or methyl groups at adjacent positions (e.g., 4-Bromo-5-methyl) and compare IC₅₀ values in enzymatic assays .
  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate electronic effects with activity .
  • Crystallography : Co-crystallize active derivatives with target proteins (e.g., kinases) to visualize binding modes .

Q. What safety and handling protocols are essential for working with this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD Guideline 423) .
  • Regulatory compliance : Adhere to ECHA guidelines for halogenated compounds (e.g., hazard statements H315/H319 for skin/eye irritation) .
  • Waste disposal : Neutralize brominated byproducts via sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.